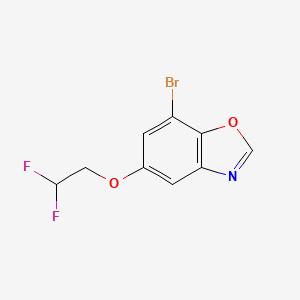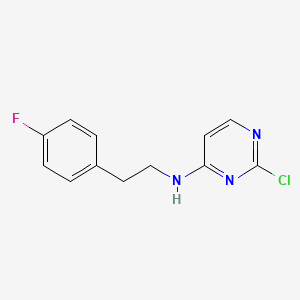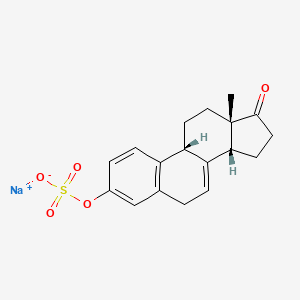
2'-O-(Benzyloxycarbonyl) Taxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel. This compound is characterized by the addition of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification is often used to enhance the solubility, stability, and bioavailability of paclitaxel, making it a valuable compound in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel with a benzyloxycarbonyl group. This can be achieved through a series of chemical reactions, including esterification and carbamate formation. The reaction conditions often involve the use of protecting groups, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
Applications De Recherche Scientifique
2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other taxane derivatives.
Biology: Studied for its effects on cell division and microtubule stabilization.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved solubility and bioavailability compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations
Mécanisme D'action
The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The benzyloxycarbonyl group enhances the compound’s solubility and bioavailability, potentially improving its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain resistant cancers.
Uniqueness
2’-O-(Benzyloxycarbonyl) Taxol is unique due to the addition of the benzyloxycarbonyl group, which enhances its solubility and bioavailability. This modification can potentially improve the compound’s therapeutic profile compared to other taxane derivatives .
Propriétés
Formule moléculaire |
C18H19NaO5S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
sodium;[(9R,13S,14R)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1 |
Clé InChI |
QTTMOCOWZLSYSV-OGLDAAHQSA-M |
SMILES isomérique |
C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@H]1CCC2=O.[Na+] |
SMILES canonique |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
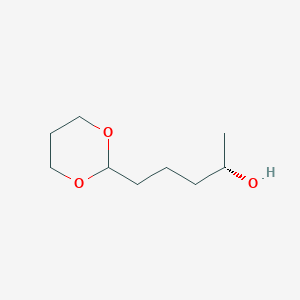
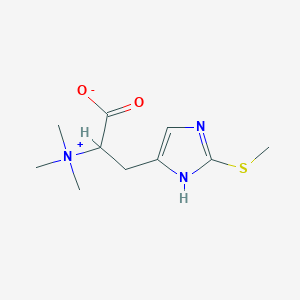

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)

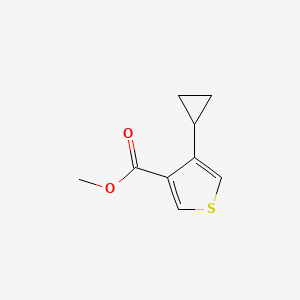
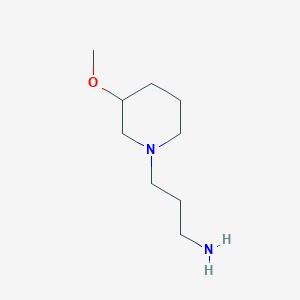
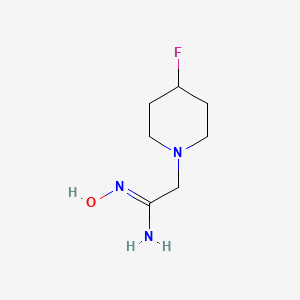
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
